molecular formula C11H14O5 B117873 Methyl 3,4,5-trimethoxybenzoate CAS No. 1916-07-0

Methyl 3,4,5-trimethoxybenzoate

Cat. No.: B117873
CAS No.: 1916-07-0
M. Wt: 226.23 g/mol
InChI Key: KACHFMOHOPLTNX-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions, and a methyl ester group is attached to the carboxyl group. This compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants. This compound is known for its remarkable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Scientific Research Applications

Methyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl 3,4,5-trimethoxybenzoate is a derivative of gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

It is known that these compounds possess antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Biochemical Pathways

Given its antioxidant and free radical scavenging properties, it is likely that this compound interacts with pathways related to oxidative stress and inflammation .

Pharmacokinetics

It is synthesized from gallic acid and is mainly used in the production of trimethoprim (tmp), sulfa synergistic intermediates, and many other agents .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and free radical scavenging properties. By neutralizing reactive oxygen species, this compound can prevent the degradation of key biomolecules and protect cell structures . This can help prevent or mitigate the effects of degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

When handling Methyl 3,4,5-trimethoxybenzoate, it is recommended to use personal protective equipment, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It should be stored and transported in a well-ventilated place .

Future Directions

Methyl 3,4,5-trimethoxybenzoate and its derivatives have shown potential in various fields due to their remarkable biological activities . Future research could focus on further characterizing the molecular interaction between this compound and other substances, as well as exploring its potential uses in medicine and other industries .

Biochemical Analysis

Biochemical Properties

Methyl 3,4,5-trimethoxybenzoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4,5-trimethoxybenzoate can be synthesized from gallic acid through a methylation reaction. The process involves the following steps:

    Methylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate in the presence of sodium hydroxide. The reaction is carried out at a temperature range of 15-35°C. Sodium hydroxide solution is added dropwise to maintain the pH at 8-9.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4,5-trimethoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    Gallic Acid: A naturally occurring compound with similar antioxidant properties.

    Methyl Gallate: Another ester derivative of gallic acid with comparable biological activities.

    3,4,5-Trimethoxybenzoic Acid: The oxidized form of methyl 3,4,5-trimethoxybenzoate.

Uniqueness: this compound stands out due to its specific ester group, which enhances its solubility and bioavailability compared to its acid counterparts. This makes it more effective in certain pharmaceutical applications .

Properties

IUPAC Name

methyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACHFMOHOPLTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062058
Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1916-07-0
Record name Methyl 3,4,5-trimethoxybenzoate
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Record name Methyl 3,4,5-trimethoxybenzoate
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Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Methyl 3,4,5-trimethoxybenzoate
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Record name METHYL 3,4,5-TRIMETHOXYBENZOATE
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Synthesis routes and methods

Procedure details

A solution of 50 g of 3,4,5-trimethoxybenzoic acid in 500 ml dry methanol containing 4.8 ml of conc. sulfuric acid was refluxed under anhydrous condition for 18 hr and concentrated to half the volume. The solution was poured into ice water and extracted with methylene chloride. The organic extract was washed with cold 0.5 N sodium hydroxide and water, dried over sodium sulfate, evaporated and crystallized from hexane to give 3,4,5-trimethoxybenzoic acid methyl ester, mp 65°-66° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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